molecular formula C23H18N2O4 B444493 N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide CAS No. 330158-18-4

N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide

Cat. No.: B444493
CAS No.: 330158-18-4
M. Wt: 386.4g/mol
InChI Key: HKSODEZRCCGBAP-UHFFFAOYSA-N
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Description

N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes a naphthalene ring system fused with a chromene moiety and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the acetylation of 6-methoxy-2-naphthaldehyde to form the corresponding acetyl derivative. This intermediate is then subjected to a condensation reaction with 3-aminochromene-2-carboxylic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety, which can exhibit fluorescence under certain conditions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-naphthaldehyde: A precursor in the synthesis of N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide.

    3-aminochromene-2-carboxylic acid: Another precursor used in the synthesis.

    Naphthalene derivatives: Compounds with similar naphthalene ring structures but different functional groups.

Uniqueness

This compound is unique due to its combination of a naphthalene ring, chromene moiety, and imino group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-acetyl-6-methoxy-2-naphthalen-1-yliminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-14(26)24-22(27)19-13-16-12-17(28-2)10-11-21(16)29-23(19)25-20-9-5-7-15-6-3-4-8-18(15)20/h3-13H,1-2H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSODEZRCCGBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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